![molecular formula C22H22ClN3O4S B2446095 3-(2-chlorophényl)-5-méthyl-N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-1,2-oxazole-4-carboxamide CAS No. 922087-83-0](/img/structure/B2446095.png)
3-(2-chlorophényl)-5-méthyl-N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
Ce composé a été évalué dans des modèles aigus d'épilepsie, notamment les tests de crises maximales de choc électrique (MES), psychomotrices (6 Hz, 32 mA) et de pentylène-tétrazole sous-cutané (sc PTZ) . Il a montré des résultats prometteurs, avec des valeurs d'ED 50 bénéfiques et un index de protection comparables à ceux du médicament de référence, l'acide valproïque .
Activité antinociceptive
Le composé a également été étudié pour son activité antinociceptive (analgésique) . Ceci est particulièrement pertinent car les médicaments anticonvulsivants sont souvent efficaces dans la prise en charge de la douleur neuropathique .
Interaction avec les canaux neuronaux
Le composé a montré une affinité pour les canaux sodiques et calciques voltage-dépendants, ainsi que pour les récepteurs GABA A et TRPV1 . Cela suggère que son mécanisme d'action peut impliquer une interaction avec les canaux sodiques voltage-dépendants neuronaux (site 2) et les canaux calciques de type L .
Propriétés neuroprotectrices
Le composé a été testé pour ses propriétés neurotoxiques et n'a montré aucun effet cytotoxique significatif . Cela suggère des propriétés neuroprotectrices potentielles, qui pourraient être bénéfiques dans des conditions telles que les maladies neurodégénératives.
Propriétés hépatoprotectrices
En plus de ses propriétés neuroprotectrices, le composé a également été testé pour ses propriétés hépatoprotectrices et n'a montré aucun effet cytotoxique significatif . Cela suggère des propriétés hépatoprotectrices potentielles, qui pourraient être bénéfiques dans des conditions telles que les maladies du foie.
Activité antibactérienne
Bien qu'il ne soit pas directement lié au composé en question, des composés similaires avec une portion pipérazine ont montré une activité antibactérienne prometteuse . Compte tenu des similitudes structurales, il est possible que ce composé puisse également avoir des propriétés antibactériennes.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide is the enzyme 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands .
Mode of Action
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide interacts with its target by inhibiting the activity of the enzyme 17β-Hydroxysteroid dehydrogenases . This results in the reduction of the less active estrone to estradiol .
Biochemical Pathways
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide affects the biochemical pathway involving the conversion of estrone to estradiol . This pathway plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Pharmacokinetics
The ADME properties of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide falciparum . These compounds displayed moderate antiplasmodial activity and low cytotoxicity , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the action of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide are primarily related to its inhibitory effect on the enzyme 17β-Hydroxysteroid dehydrogenases . This inhibition results in the reduction of the less active estrone to the more active estradiol , potentially impacting estrogen-dependent diseases.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide Similar compounds have been studied in various environments, suggesting that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-20(21(25-30-15)18-8-4-5-9-19(18)23)22(27)24-11-13-31(28,29)26-12-10-16-6-2-3-7-17(16)14-26/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNKQUSFKIIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
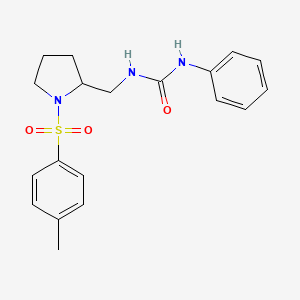
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)
![N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2446020.png)
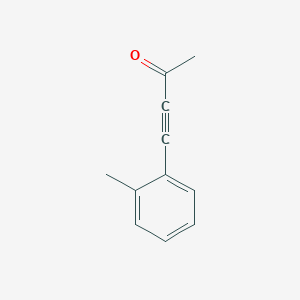
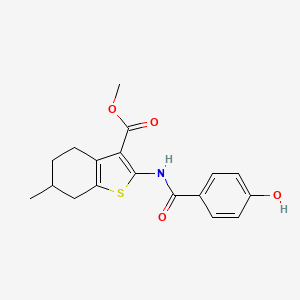
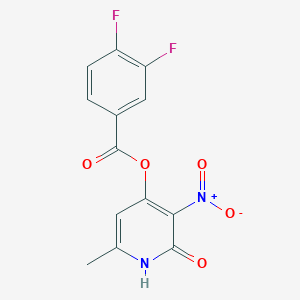
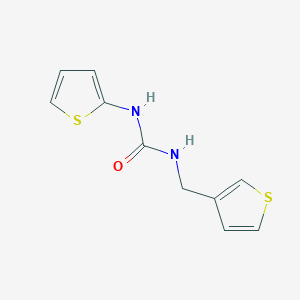
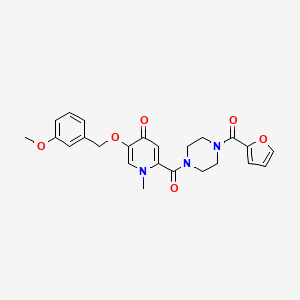
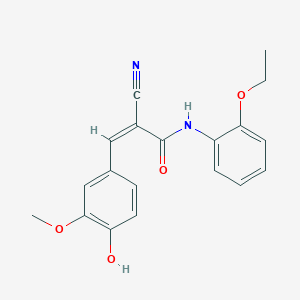
![Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]-](/img/structure/B2446032.png)

